bay 11-7082
bay 11-7082
(E)-3-tosylacrylonitrile is a nitrile that is acrylonitrile in which the hydrogen located beta,trans to the cyano group is replaced by a tosyl group. It is an inhibitor of cytokine-induced IkappaB-alpha phosphorylation in cells. It has a role as a non-steroidal anti-inflammatory drug, an EC 2.7.11.10 (IkappaB kinase) inhibitor, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a platelet aggregation inhibitor and an apoptosis inducer. It is a sulfone and a nitrile.
(E)-3-Tosylacrylonitrile is a natural product found in Aspergillus terreus with data available.
(E)-3-Tosylacrylonitrile is a natural product found in Aspergillus terreus with data available.
Brand Name:
Vulcanchem
CAS No.:
19542-67-7
VCID:
VC0520482
InChI:
InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Molecular Formula:
C10H9NO2S
Molecular Weight:
207.25 g/mol
bay 11-7082
CAS No.: 19542-67-7
Cat. No.: VC0520482
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (E)-3-tosylacrylonitrile is a nitrile that is acrylonitrile in which the hydrogen located beta,trans to the cyano group is replaced by a tosyl group. It is an inhibitor of cytokine-induced IkappaB-alpha phosphorylation in cells. It has a role as a non-steroidal anti-inflammatory drug, an EC 2.7.11.10 (IkappaB kinase) inhibitor, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a platelet aggregation inhibitor and an apoptosis inducer. It is a sulfone and a nitrile. (E)-3-Tosylacrylonitrile is a natural product found in Aspergillus terreus with data available. |
|---|---|
| CAS No. | 19542-67-7 |
| Molecular Formula | C10H9NO2S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | (E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile |
| Standard InChI | InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ |
| Standard InChI Key | DOEWDSDBFRHVAP-KRXBUXKQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C=CC#N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C=CC#N |
| Appearance | Solid powder |
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